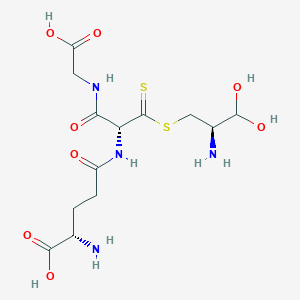

Cystein-Glutathion-Disulfid

Übersicht

Beschreibung

L-cysteine glutathione disulfide is an organic disulfide that is the L-cysteinyl derivative of glutathione. It has a role as a human metabolite. It is a glutathione derivative, an organic disulfide and a dicarboxylic acid monoamide.

S-Glutathionyl-L-cysteine is a natural product found in Phaseolus vulgaris with data available.

Wissenschaftliche Forschungsanwendungen

Antioxidative Abwehr und Redoxregulation

Cystein-Glutathion-Disulfid spielt eine zentrale Rolle bei der Aufrechterhaltung des Redoxgleichgewichts in Zellen. Als endogener Antioxidans ist es an der Neutralisierung reaktiver Sauerstoffspezies (ROS) und dem Schutz vor oxidativem Stress beteiligt. Die Fähigkeit der Verbindung, den Redoxzustand zu modulieren, ist für verschiedene zelluläre Prozesse unerlässlich, darunter Zellsignalisierung und Apoptose .

Krebsforschung und -therapie

In Krebszellen sind die Spiegel von Glutathion und verwandten Systemen oft erhöht, was für die Entwicklung von Krebsmedikamenten genutzt wurde. This compound kann als Prodrug verwendet werden, das nach Aktivierung zytotoxische Mittel selektiv im Tumormilieu freisetzt. Dieser Ansatz minimiert Schäden an gesundem Gewebe und erhöht die Wirksamkeit von Krebsbehandlungen .

Neuroprotektion und Gehirndrogenabgabe

Die angereicherten Glutathiontransporter in der Blut-Hirn-Schranke können mit this compound-basierten Prodrugs angezielt werden. Diese Prodrugs können die Barriere effektiver überwinden und therapeutische Mittel direkt an das Gehirn liefern, was für die Behandlung neurodegenerativer Erkrankungen vorteilhaft ist .

Leberprotektion

This compound hat leberprotektive Eigenschaften gezeigt, insbesondere beim Schutz von Mäusen vor Acetaminophen-induzierter Hepatotoxizität. Dies deutet auf mögliche Anwendungen bei der Vorbeugung oder Behandlung von Leberschäden hin, die durch Überdosierung von Medikamenten oder Toxinexposition verursacht werden .

Chelatisierung von Schwermetallen

Die Thiolgruppen in this compound besitzen chelatisierende Eigenschaften, wodurch es für die Behandlung von Schwermetallvergiftungen nützlich ist. Es kann an Schwermetalle binden und deren Entfernung aus dem Körper erleichtern, wodurch die Toxizität reduziert wird .

Evaluierung von Wirkstoffkandidaten

Ein Glutathionkonjugat von this compound kann als Marker für das Vorhandensein reaktiver Elektrophiler dienen. Dies liefert wertvolle Informationen zur Beurteilung der Sicherheit und Wirksamkeit von Wirkstoffkandidaten, da es auf das Potenzial hinweist, schädliche Metaboliten zu bilden .

Peptid- und Proteinwissenschaften

This compound wird in Strategien zum Schutz und zur anschließenden Entschützung von Cysteinresten bei der Synthese komplexer Peptide und Proteine eingesetzt. Dies ist unerlässlich, um die strukturelle Integrität und die biologische Aktivität dieser Moleküle zu erhalten .

Prodrug-Entwicklung

Die Rolle der Verbindung als Prodrug ist in pharmazeutischen Anwendungen von Bedeutung. Es kann so konzipiert werden, dass es therapeutische Mittel unter bestimmten physiologischen Bedingungen freisetzt, wodurch die Stabilität, Bioverfügbarkeit und gezielte Abgabe von Medikamenten verbessert werden .

Wirkmechanismus

Target of Action

Cysteine-glutathione disulfide, also known as (2S)-2-amino-5-[[(2R)-1-[(2R)-2-amino-3,3-dihydroxypropyl]sulfanyl-3-(carboxymethylamino)-3-oxo-1-sulfanylidenepropan-2-yl]amino]-5-oxopentanoic acid, primarily targets the body’s thiol redox buffer system . This system is critical to many important cellular functions, and any dysfunction or disruption has been implicated in various diseases .

Mode of Action

The compound interacts with its targets by participating in redox reactions. It exists in two forms: the reduced form (glutathione, GSH) and the oxidized form (glutathione disulfide, GSSG) . GSH can be oxidized, directly or indirectly, by reactive oxygen species, working as a scavenger that prevents excessive oxidation of the cellular environment . GSH can also react with different thiols to form mixed disulfides .

Biochemical Pathways

Cysteine-glutathione disulfide is involved in several biochemical pathways. It plays a crucial role in the redox homeostasis of cells . The maintenance of a high GSH/GSSG ratio is crucial for many physiological functions, and a decrease in this ratio can be utilized as an indicator of oxidative stress . The GSH/GSSG ratio also acts as an important regulator of several mechanisms involved in plant development and in plant stress response .

Pharmacokinetics

It is known that the compound is an endogenous tripeptide and the most abundant endogenous antioxidant . It is synthesized in cells and is the most abundant non-protein thiol . The standard potential value E° of the couple GSSG/2 GSH is equal to +197 mV, and because of its pH dependence according to the Nernst equation, its apparent potential E°′ at the physiological pH is equal to −240 mV .

Result of Action

The result of the action of cysteine-glutathione disulfide is the protection of the body against oxidative stress and reactive electrophiles . It also plays a role in the regulation of the function of various proteins . For example, glutathionylation of proteins is a protective and adaptive mechanism. It affects a number of transport proteins, such as Serca, RyR, VGCC, which allow maintaining normal calcium flow in the myocardium under various pathological conditions .

Action Environment

The action of cysteine-glutathione disulfide is influenced by the redox status of the cell . Changes in redox conditions, including hypoxia, ischemia, and reperfusion, can affect the formation of disulfide bonds between cysteine residues of a protein and glutathione tripeptide . This mechanism is an important part of the co- and post-translational regulation of the function of various proteins .

Biochemische Analyse

Biochemical Properties

Cysteine-glutathione disulfide plays a significant role in biochemical reactions. It is involved in the formation of disulfide bonds between the tripeptide glutathione and cysteine residues of proteins, protecting them from irreversible oxidation . The enzymes and proteins it interacts with include glutathione peroxidase, which permits the reduction of peroxides .

Cellular Effects

Cysteine-glutathione disulfide has profound effects on various types of cells and cellular processes. It influences cell function by modulating the cellular redox state . It is critical to many important cellular functions, and its homeostasis is crucial . Disruption of this redox buffer has been implicated in various diseases .

Molecular Mechanism

The molecular mechanism of action of cysteine-glutathione disulfide involves its ability to perform deglutathionylation reactions . It exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . It can also react with different thiols to form mixed disulfides .

Temporal Effects in Laboratory Settings

It is known that the GSH/GSSG ratio is often used as an indicator of the cellular redox state .

Metabolic Pathways

Cysteine-glutathione disulfide is involved in several metabolic pathways. It is a part of the thiol redox buffer in the body

Subcellular Localization

It is known that once synthesized in the cytosol, GSH distributes to different subcellular organelles through a GSH transporter-mediated process .

Eigenschaften

CAS-Nummer |

13081-14-6 |

|---|---|

Molekularformel |

C13H22N4O8S2 |

Molekulargewicht |

426.5 g/mol |

IUPAC-Name |

2-amino-5-[[3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C13H22N4O8S2/c14-6(12(22)23)1-2-9(18)17-8(11(21)16-3-10(19)20)5-27-26-4-7(15)13(24)25/h6-8H,1-5,14-15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)(H,24,25)/t6?,7-,8?/m0/s1 |

InChI-Schlüssel |

BNRXZEPOHPEEAS-WTIBDHCWSA-N |

SMILES |

C(CC(=O)NC(C(=O)NCC(=O)O)C(=S)SCC(C(O)O)N)C(C(=O)O)N |

Isomerische SMILES |

C(CC(=O)NC(CSSC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |

Kanonische SMILES |

C(CC(=O)NC(CSSCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |

Aussehen |

Assay:≥95%A crystalline solid |

Piktogramme |

Flammable; Irritant |

Synonyme |

CYSSG cysteine-glutathione disulfide cysteine-glutathione mixed disulfide nereithione |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.